Synthetic Efficiency: Near-Quantitative Yield via LDA-Mediated Trifluoroacetylation of Oxan-4-one
The patented synthesis of 3-(trifluoroacetyl)oxan-4-one via lithium diisopropylamide (LDA)-mediated condensation of tetrahydro-4H-pyran-4-one with ethyl trifluoroacetate achieves a quantitative (100%) yield . This yield is substantially higher than those typically reported for analogous α-acylation reactions of unactivated ketones with non-fluorinated anhydrides, which often require excess base and prolonged heating while producing significant O-acylation side products. The high electrophilicity of the trifluoroacetate ester, coupled with the stabilized enolate intermediate at cryogenic conditions, drives this efficiency.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 100% (quantitative) |
| Comparator Or Baseline | 3-Acetyloxan-4-one (non-fluorinated analog); yields typically range from 40% to 75% for analogous Claisen-type acylations using acetic anhydride under comparable cryogenic conditions (class-level inference from standard LDA-mediated acylation outcomes). |
| Quantified Difference | ≥ 25% absolute yield increase |
| Conditions | Tetrahydro-4H-pyran-4-one (5.0 g, 50 mmol) in THF (100 mL); LDA (2 M, 25 mL, 50 mmol) at -70°C; ethyl trifluoroacetate (7.1 g, 50 mmol); warm to 20°C over 16 h |
Why This Matters
Higher synthetic yield reduces cost-per-gram for procurement and minimizes purification burden in scale-up operations.
